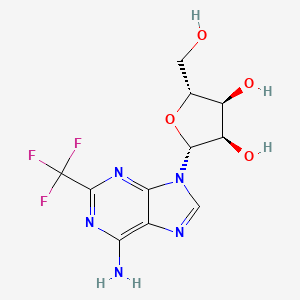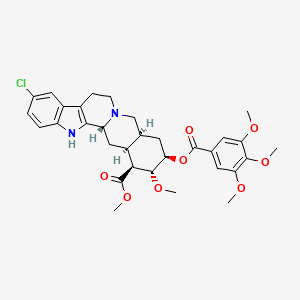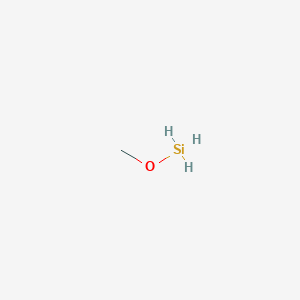
2-Trifluoromethyl-adenosine
Overview
Description
2-Trifluoromethyl-adenosine is a modified nucleoside where the adenosine molecule is substituted with a trifluoromethyl group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its high electronegativity and ability to influence the stability and reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the treatment of 2’-O-[(methylthio)thiocarbonyl]-3’,5’-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine with pyridinium poly(hydrogen fluoride) in the presence of 1,3-dibromo-5,5-dimethylhydantoin . This reaction yields 2-Trifluoromethyl-adenosine in moderate yields.
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of the compound. This method includes the preparation of nucleoside phosphoramidites and their incorporation into oligonucleotides using automated synthesizers .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-adenosine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Trifluoromethyl-adenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-adenosine involves its incorporation into nucleic acids, where it can influence the stability and conformation of DNA and RNA duplexes. The trifluoromethyl group enhances the thermal stability of DNA/RNA hybrids and increases resistance to nucleolytic degradation . This modification can also affect the binding affinity of nucleic acids to their complementary strands, making it useful in various therapeutic and diagnostic applications .
Comparison with Similar Compounds
2-Fluoroadenosine: Similar to 2-Trifluoromethyl-adenosine, this compound has a fluorine atom at the 2’ position, which also enhances stability and binding affinity.
2-Methyladenosine: This compound has a methyl group at the 2’ position, providing different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and influences the compound’s stability, reactivity, and biological activity. This makes it particularly valuable in applications requiring enhanced thermal stability and resistance to enzymatic degradation .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXKLMYAMKNFC-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560172 | |
| Record name | 2-(Trifluoromethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4627-40-1 | |
| Record name | 2-(Trifluoromethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)


